molecular formula C3H8O B121249 1-Propanol-3,3,3-d3 CAS No. 61844-01-7

1-Propanol-3,3,3-d3

Cat. No.: B121249
CAS No.: 61844-01-7
M. Wt: 63.11 g/mol
InChI Key: BDERNNFJNOPAEC-FIBGUPNXSA-N
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Description

1-Propanol-3,3,3-d3, also known as propyl-3,3,3-d3 alcohol, is a deuterated form of 1-propanol. It is a stable isotope-labeled compound where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol-3,3,3-d3 can be synthesized through the reduction of propionic acid-3,3,3-d3 using lithium aluminum deuteride (LiAlD4) as a reducing agent. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of propionic acid-3,3,3-d3. This process requires a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Propanol-3,3,3-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to propionic acid-3,3,3-d3 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to propane-3,3,3-d3 using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

Scientific Research Applications

1-Propanol-3,3,3-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanol-3,3,3-d3 is primarily related to its role as a deuterated solvent or reagent in various chemical and biological studies. The presence of deuterium atoms in place of hydrogen atoms alters the vibrational frequencies and bond strengths, which can influence reaction kinetics and mechanisms. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the elucidation of molecular structures and dynamics .

Comparison with Similar Compounds

    1-Propanol-1,1-d2: A deuterated form of 1-propanol with two deuterium atoms at the first carbon.

    1-Propanol-1-13C: A carbon-13 labeled form of 1-propanol.

    1-Propanol-d8: A fully deuterated form of 1-propanol with eight deuterium atoms.

Comparison: 1-Propanol-3,3,3-d3 is unique due to the specific placement of deuterium atoms at the terminal methyl group, which provides distinct isotopic labeling advantages in NMR and mass spectrometry studies. In contrast, 1-Propanol-1,1-d2 and 1-Propanol-1-13C have isotopic labels at different positions, which may be more suitable for specific types of studies. 1-Propanol-d8, being fully deuterated, offers a higher degree of isotopic labeling but may also exhibit different physical and chemical properties compared to this compound .

Properties

IUPAC Name

3,3,3-trideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480196
Record name (3,3,3-~2~H_3_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61844-01-7
Record name (3,3,3-~2~H_3_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol-3,3,3-d3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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